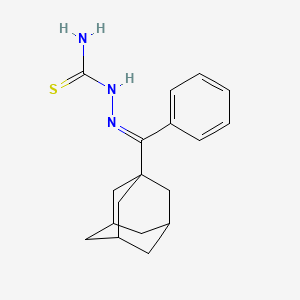

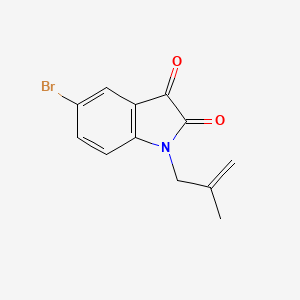

![molecular formula C22H22BrN5O2 B3829292 2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829292.png)

2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

Overview

Description

This compound is a derivative of benzimidazole and pyrazole, both of which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties . Pyrazoles are also biologically active and can exhibit antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction involving a 1,3-diketone or a beta-keto ester and hydrazine. The benzimidazole moiety could be formed through a reaction involving o-phenylenediamine and a carboxylic acid derivative .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the different functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the morpholinylacetyl group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its lipophilicity, which could influence its solubility and permeability properties .Scientific Research Applications

- Pyrazolines, including this compound, have demonstrated antibacterial properties . Researchers have explored their potential as agents against bacterial infections, which could be crucial in combating antibiotic-resistant strains.

- The compound’s antifungal activity has been investigated . Understanding its mechanism of action and efficacy against fungal pathogens could lead to novel antifungal drugs.

- Pyrazolines have been studied for their antiparasitic effects . Investigating this compound’s impact on parasites could contribute to the development of effective treatments for parasitic diseases.

- Reports suggest that pyrazolines possess anti-inflammatory activity . Further research could explore their potential in managing inflammatory conditions.

- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have antioxidant properties . Investigating their ability to counteract oxidative damage is essential.

- This study specifically examined the neurotoxic potential of the compound on acetylcholinesterase (AchE) activity in rainbow trout alevins . AchE is crucial for normal nerve function, and understanding its interaction with the compound is valuable.

- Malondialdehyde (MDA) serves as a biomarker for oxidative injury. Investigating how this compound affects MDA levels could provide insights into cellular damage .

- Pyrazolines offer a versatile scaffold for drug development due to their heterocyclic ring structure. Researchers can explore modifications to enhance pharmacological activities .

Antibacterial Activity

Antifungal Potential

Antiparasitic Applications

Anti-Inflammatory Properties

Antioxidant Effects

Neurotoxicity Assessment

MDA Levels and Oxidative Injury

Drug Development Scaffold

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN5O2/c23-16-7-5-15(6-8-16)19-13-20(22-24-17-3-1-2-4-18(17)25-22)28(26-19)21(29)14-27-9-11-30-12-10-27/h1-8,20H,9-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNGVJAKCLZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)

![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)

![1-[(4-methylphenyl)sulfonyl]proline](/img/structure/B3829243.png)

![2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3829256.png)

![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)

![2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)

![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)

![6-bromo-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3829295.png)

![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)